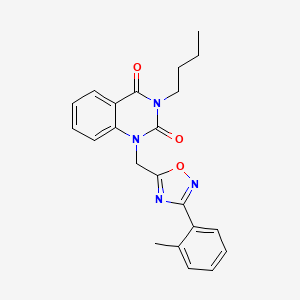

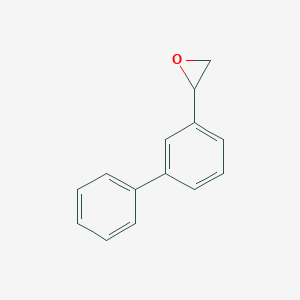

Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

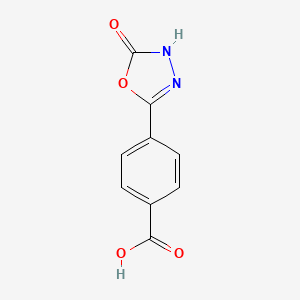

Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate, also known as NAPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry. NAPPC is a piperidine-based compound that has a phenyl group attached to it, along with an amide and ester functional group.

Applications De Recherche Scientifique

Tautomeric Properties and Metal Interaction

Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate is structurally related to compounds that exhibit interesting tautomeric behaviors and interactions with metals. The controlled shift in tautomeric equilibrium of related naphthalene derivatives has been demonstrated through molecular spectroscopy, crystallographic analysis, and quantum-chemical calculations, highlighting the significance of flexible piperidine rings in influencing tautomeric positions upon protonation/deprotonation and metal salt addition (Deneva et al., 2013).

Catalysis and Synthesis Enhancement

The compound is analogous to naphthalene derivatives used in catalytic processes for the efficient synthesis of related compounds. For instance, Fe3O4 magnetic nanoparticles have been utilized as catalysts for the one-pot synthesis of aryl(piperidin-1-yl)methyl)naphthalene-2-ol derivatives under ultrasound irradiation, showcasing the role of such structures in enhancing reaction conditions and yields (Mokhtary & Torabi, 2017).

Spectroscopic Characterization and Molecular Docking

Spectroscopic techniques such as FT-IR, FT-Raman, UV–Visible, NMR, and computational studies like molecular docking have been applied to similar phenyl piperidinyl methyl naphthalene derivatives. These methods have elucidated the chemical structures, vibrational frequencies, and potential inhibitor activities against specific proteins, indicating the broad applicability of these compounds in biochemical research (Rajamani et al., 2021).

DNA Interaction and Anticancer Potential

Studies on related Schiff base ligands derived from naphthalene structures have explored their DNA binding properties and potential anticancer activities. The synthesis of such compounds and their metal complexes has demonstrated interactions with DNA, offering insights into the design of new therapeutic agents (Kurt et al., 2020).

Noncovalent Interaction Analysis

Compounds with structural similarities have been examined for their noncovalent interactions using Hirshfeld surface analysis and framework energy diagrams. Such studies have provided a quantitative insight into the stabilization forces within crystal structures, aiding in the understanding of molecular assembly and interaction energies (Gouda et al., 2022).

Propriétés

IUPAC Name |

phenyl 4-[[(2-naphthalen-2-yloxyacetyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c28-24(18-30-23-11-10-20-6-4-5-7-21(20)16-23)26-17-19-12-14-27(15-13-19)25(29)31-22-8-2-1-3-9-22/h1-11,16,19H,12-15,17-18H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRSHHINAUYXPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)

![N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394519.png)

![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2394523.png)

![5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2394524.png)